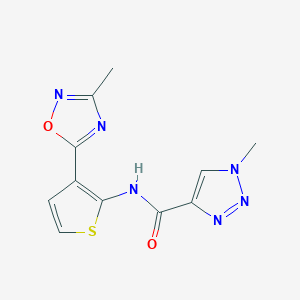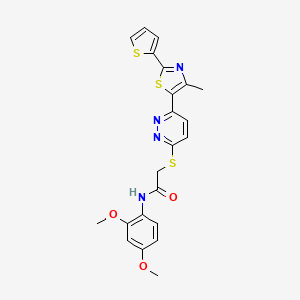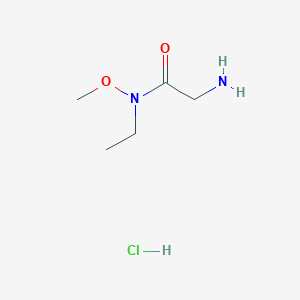
3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TBT or TBTU, and it belongs to the family of triazoles. This compound has been widely used in various fields of research, including medicinal chemistry, material science, and organic synthesis. In
Applications De Recherche Scientifique
Antifungal Properties
This compound, like other 1,2,4-triazole and 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, has been reported to possess antifungal properties . This makes it potentially useful in the development of new antifungal drugs.
Antimicrobial Activity
The compound also exhibits antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents to combat various bacterial and viral infections.
Hypoglycemic Effects
Research has indicated that this compound has hypoglycemic effects . This means it could potentially be used in the treatment of diabetes by helping to lower blood sugar levels.
Antihypertensive Properties
The compound has been reported to have antihypertensive properties . This suggests that it could be used in the development of new drugs for the treatment of high blood pressure.
Analgesic Effects
This compound has been found to have analgesic effects . This means it could potentially be used in the development of new pain relief medications.
Antiparasitic Activity
The compound has been reported to possess antiparasitic activity . This suggests that it could be used in the development of new treatments for parasitic infections.
Hypocholesteremic Effects
Research has indicated that this compound has hypocholesteremic effects . This means it could potentially be used in the treatment of high cholesterol levels.
Antiviral Properties
The compound also exhibits antiviral properties . This suggests that it could be used in the development of new antiviral agents to combat various viral infections.
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing the 1,2,4-triazole moiety, such as this one, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The wide range of biological activities associated with 1,2,4-triazole derivatives suggests that these compounds likely interact with multiple targets, leading to various physiological changes .
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole derivatives, it can be inferred that these compounds likely influence multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that 1,2,4-triazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
The wide range of biological activities associated with 1,2,4-triazole derivatives suggests that these compounds likely induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the dielectric permittivity of solvents can affect the acidity of a compound . .
Propriétés
IUPAC Name |
3-tert-butyl-4-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)5-8-9-6(11)10(5)4/h1-4H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJUFRAWTXQITK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)










![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2388346.png)
